REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](/[C:8](=[N:10]\[NH2:11])/[CH3:9])[CH:3]=1.C(OI(C1C=CC=CC=1)OC(=O)C)(=O)C>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[N:11]=[N:10][C:8]([CH3:9])=[C:4]2[CH:3]=1
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1)\C(\C)=N/N
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Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 45 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (40 mL)
|
Type
|
STIRRING
|
Details
|
stirred until gas evolution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (gradient 0 to 45% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2N(C=C1)N=NC2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |